molecular formula C13H9F2NO B12073882 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one

Cat. No.: B12073882
M. Wt: 233.21 g/mol
InChI Key: WNBUWMPWIUADFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one is an organic compound that features a pyridine ring substituted with a difluorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one typically involves the acylation of a pyridine derivative. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one is unique due to the combination of the difluorophenyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H9F2NO/c1-8(17)13-3-2-9(7-16-13)10-4-11(14)6-12(15)5-10/h2-7H,1H3

InChI Key

WNBUWMPWIUADFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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